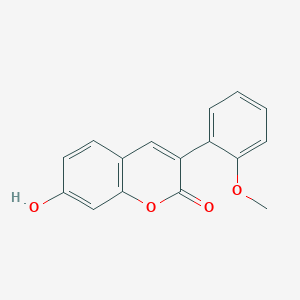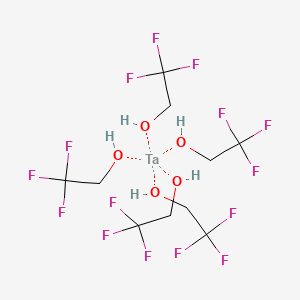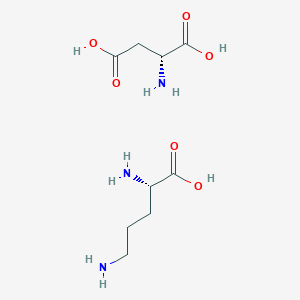
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-3-buten-1-ol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The resulting TBDMS-protected alcohol is then reacted with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as alkoxides, thiolates, and amines.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: TBAF in tetrahydrofuran (THF) is commonly used for the removal of the TBDMS group.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted derivatives, such as ethers, thioethers, and amines.
Deprotection Reactions: The major product is the free alcohol, along with the formation of tert-butyldimethylsilanol.
Aplicaciones Científicas De Investigación
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is used in various scientific research applications:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group by forming a strong silicon-oxygen bond, which is resistant to various reaction conditions. This protection allows for selective reactions to occur at other functional groups without affecting the protected hydroxyl group. The tosylate group acts as a good leaving group in substitution reactions, facilitating the formation of new carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 4-(tert-Butyldimethylsilyl)oxy-1-butanol
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
Uniqueness
3-((tert-Butyldimethylsilyl)oxy)-3-methylbutyl 4-methylbenzenesulfonate is unique due to the presence of both the TBDMS protecting group and the tosylate leaving group. This combination allows for versatile applications in organic synthesis, providing both protection and reactivity in a single molecule .
Propiedades
Fórmula molecular |
C18H32O4SSi |
|---|---|
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
[3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H32O4SSi/c1-15-9-11-16(12-10-15)23(19,20)21-14-13-18(5,6)22-24(7,8)17(2,3)4/h9-12H,13-14H2,1-8H3 |
Clave InChI |
HBBMDDNEYVFOTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
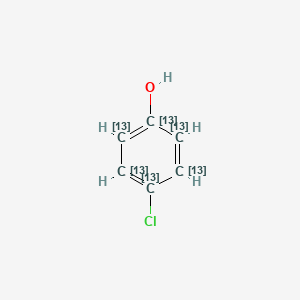
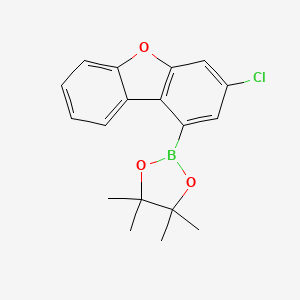

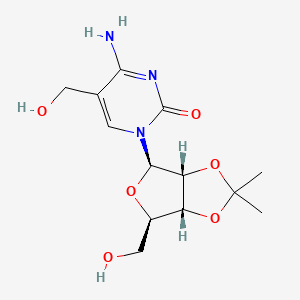
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)

